rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one
Description
rac-(1R,5S)-5-Methylbicyclo[3.1.0]hexan-2-one is a bicyclic ketone featuring a strained cyclopropane ring fused to a cyclohexanone scaffold. Its molecular formula is C₆H₈O, with a molecular weight of 96.13 g/mol and a CAS number 58001-78-8 . The compound is stored under dry conditions at 2–8°C due to its flammability (Hazard Statement: H225) and irritant properties (H315/H319) . The bicyclo[3.1.0] skeleton is notable for its rigidity and stereochemical complexity, making it a valuable intermediate in synthetic organic chemistry and drug development.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3/t5-,7-/m0/s1 |
InChI Key |
DNGLGSJXMDGAJW-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@@H]1C2 |
Canonical SMILES |
CC12CCC(=O)C1C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically involves cyclization reactions that form the bicyclic core. A common approach is the use of intramolecular cyclopropanation or Diels-Alder reactions followed by functional group manipulations to introduce the ketone and methyl substituent.
Diels-Alder Reaction Followed by Functionalization:
Starting from suitable diene and dienophile precursors, a Diels-Alder cycloaddition forms a bicyclic intermediate. Subsequent oxidation and methylation steps yield the target ketone. This method allows for control over stereochemistry and ring construction.Intramolecular Cyclopropanation:
A catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP)-mediated intramolecular cyclopropanation of an epoxyalkene precursor has been developed to efficiently construct the bicyclo[3.1.0]hexane core. The resulting bicyclic alcohol is then oxidized to the ketone.
Detailed Industrial-Scale Synthesis Example
A practical and scalable synthesis was reported involving the following key steps:
This method provides an efficient route to the homochiral bicyclic ketone with high stereoselectivity.
Oxidation of Bicyclic Alcohols
A representative oxidation procedure involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (NaOCl) as the primary oxidant, in the presence of potassium phosphate buffer to maintain pH. The reaction is typically conducted at low temperatures (around 0 to 5 °C) to control reaction rate and selectivity. After oxidation, the ketone product is isolated by extraction and concentration steps.
| Parameter | Details |
|---|---|
| Catalyst | TEMPO (0.025 equiv) |
| Oxidant | 10% NaOCl solution (1.5 equiv) |
| Buffer | K2HPO4 in water (1.5 equiv) |
| Temperature | −5 to 5 °C during addition, then room temperature for completion |
| Yield | Approx. 90-94% isolated yield |
| Purity | >95% chemical purity by GCMS, ee >99% for enantiopure versions |
Alternative Synthetic Approaches
Iodine-Promoted Hydroxylation and Albright-Goldman Oxidation:
In some synthetic sequences, iodine-promoted hydroxylation is used to introduce hydroxyl groups on bicyclic intermediates, followed by Albright-Goldman oxidation to convert alcohols to ketones. This multi-step telescoped synthesis has been demonstrated on a hundred-gram scale with overall yields between 22-31% for related bicyclic ketones.Functional Group Transformations:
The methyl substituent at the 5-position can be introduced via alkylation or methylation of intermediates prior to cyclization or by using methyl-substituted precursors in the initial cycloaddition.
Summary Table of Key Preparation Methods
Research Results and Analysis
The LTMP-mediated cyclopropanation route is notable for its efficiency and scalability, allowing for multi-kilogram production with excellent stereochemical control. This method yields the bicyclic alcohol intermediate in high purity, which can be smoothly oxidized to the ketone with TEMPO/NaOCl systems.
The iodine-promoted hydroxylation and Albright-Goldman oxidation sequence provides a practical approach to related bicyclic ketones with good enantiomeric excess and chemical purity, although overall yields are moderate due to the multi-step nature of the process.
The Diels-Alder approach remains a versatile method for constructing the bicyclic skeleton, but may require more steps to install the methyl substituent and ketone functionality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to fully understand its potential .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Bicyclo[3.1.0]hexan-2-one Derivatives
Key structural analogues differ in substituents at the 1-, 3-, or 5-positions of the bicyclic framework. These modifications influence physical properties, reactivity, and biological activity:
Table 1: Substituent and Molecular Data Comparison
Key Observations :
- Steric and Electronic Effects : The phenyl and sulfonyl groups (e.g., ) increase molecular weight and alter solubility. The 3-oxa substitution introduces an oxygen atom, enhancing polarity .
- Biological Relevance : The sulfonyl derivative () is linked to brivaracetam (antiepileptic drug) impurities, suggesting metabolic or synthetic pathways involving the bicyclo[3.1.0] core.
Key Observations :
Physicochemical and Hazard Profiles
Substituents significantly alter stability and safety:
- Flammability : The parent compound (rac-(1R,5S)-5-methyl) is highly flammable (H225) , while bulkier derivatives (e.g., phenyl or sulfonyl) may exhibit reduced volatility.
- Toxicity : Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0]hexan-2-one in ) may display distinct toxicity profiles due to nitrogen incorporation.
Biological Activity
Overview
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, commonly referred to as Sabina ketone, is a bicyclic ketone with a unique structure comprising a six-membered ring fused to a three-membered ring. Its molecular formula is CHO, and it has a molecular weight of approximately 110.15 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.
Structural Characteristics
The structural uniqueness of this compound contributes significantly to its biological properties. The stereochemistry and functional groups present in the compound allow for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | (1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one |
| InChI Key | DNGLGSJXMDGAJW-FSPLSTOPSA-N |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and metabolic pathways. Studies indicate that the compound may act as an inhibitor or modulator of specific enzyme activities, influencing biochemical processes such as metabolism and signal transduction.
Enzyme Interactions
Research has shown that this compound can interact with enzymes involved in metabolic pathways:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and the activation of xenobiotics.
- Aldose Reductase : Inhibition of this enzyme may have implications for diabetic complications.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects against Gram-positive bacteria.
- Cytotoxicity : In vitro assays revealed that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, possibly through modulation of oxidative stress pathways.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods:
- Diels-Alder Reactions : This method involves cyclization reactions that yield the bicyclic structure.
- Functional Group Transformations : Subsequent reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.
Applications in Research
The compound serves as a valuable building block in synthetic organic chemistry and has potential applications in:
- Pharmaceutical Development : Its unique structure may lead to the discovery of new therapeutic agents.
- Chemical Biology : The interaction studies with enzymes can provide insights into metabolic pathways and disease mechanisms.
Q & A
Q. Critical reaction parameters :
- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions during cyclization .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance cycloaddition efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
Table 1 : Representative Synthetic Routes
| Step | Method | Conditions | Yield* | Reference |
|---|---|---|---|---|
| 1 | Cycloaddition | BF₃·OEt₂, DCM, 0°C | ~50% | |
| 2 | Oxidation | Jones reagent, acetone | 60–70% | |
| 3 | Purification | Continuous flow chromatography | >95% purity | |
| *Yields estimated from analogous syntheses. |
Basic: How should researchers validate the structural and stereochemical identity of this compound?
Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks to bridgehead protons (δ 1.5–2.5 ppm) and ketone carbons (δ 210–220 ppm). Compare with bicyclo[3.1.0]hexane analogs .
- NOESY : Detect spatial proximity of methyl groups to confirm bicyclic geometry .
- X-ray crystallography : Resolve absolute configuration, particularly for enantiomer separation .
- Chiral HPLC : Verify racemic composition using chiral stationary phases (e.g., amylose-based columns) .
Q. Common pitfalls :
- Signal overlap in NMR due to rigid bicyclic structure; use high-field instruments (≥500 MHz) .
- Crystallization challenges: Co-crystallize with resolving agents (e.g., tartaric acid derivatives) .
Advanced: What computational approaches predict the reactivity and stability of this compound in synthetic or biological systems?
Answer:
Computational tools are critical for rational design:
- DFT calculations :
- Model transition states for cyclization/oxidation steps to optimize reaction pathways .
- Predict strain energy (~20–30 kcal/mol) from bicyclic geometry, influencing stability .
- Molecular docking : Screen interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
- MD simulations : Evaluate conformational flexibility in solution; rigid bicyclic systems show limited motion .
Case study : DFT analysis of analogous bicyclo[3.1.0]hexane derivatives revealed that electron-withdrawing groups reduce ring strain, enhancing stability .
Advanced: How can researchers resolve contradictions in reported biological activities of bicyclo[3.1.0]hexane derivatives like this compound?
Answer:
Discrepancies often arise from structural variability or assay conditions. Mitigation strategies:
- Structural benchmarking : Compare substituent positions (e.g., methyl vs. carboxyl groups) using databases like PubChem .
- Assay standardization :
- Use isogenic cell lines to minimize variability in receptor-binding studies .
- Control for enantiomer-specific effects via chiral separation .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., bicyclo[3.1.0]hexane derivatives show higher affinity for GABA receptors vs. serotonin receptors) .
Example : A 2024 study found that rac forms of bicyclo compounds exhibit mixed agonist/antagonist activity due to enantiomer competition .
Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
Answer:
- Kinetic resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP) to selectively transform one enantiomer .
- Chiral pool synthesis : Start with enantiopure precursors (e.g., terpenes) to retain configuration during bicyclization .
- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective steps .
Table 2 : Enantiomer Separation Techniques
| Method | Efficiency (ee%) | Limitations | Reference |
|---|---|---|---|
| Chiral HPLC | 95–99% | High solvent consumption | |
| Enzymatic resolution | 80–90% | Substrate specificity | |
| Crystallization | >99% | Requires diastereomeric salts |
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Lead optimization : The bicyclic core serves as a rigid scaffold to mimic bioactive conformations of flexible molecules (e.g., peptide analogs) .
- Enzyme inhibition : Ketone functionality interacts with catalytic residues in dehydrogenases or proteases .
- Probe development : Radiolabeled derivatives (e.g., ¹⁴C-methyl) track biodistribution in vitro .
Recent findings : Analogous bicyclo[3.1.0]hexane ketones showed nM-level inhibition of HIV-1 protease in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
